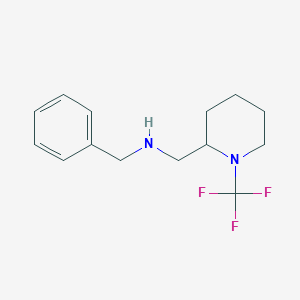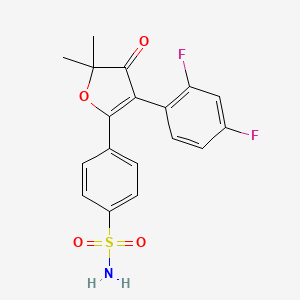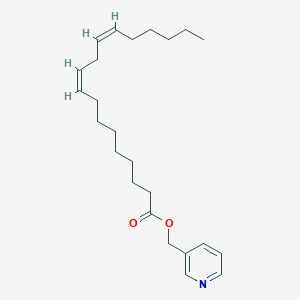![molecular formula C13H13NO B13969050 [4-(4-Methylpyridin-2-yl)phenyl]methanol CAS No. 494785-37-4](/img/structure/B13969050.png)
[4-(4-Methylpyridin-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl(pyridin-2-yl))benzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It features a benzyl alcohol moiety substituted with a 4-methylpyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl(pyridin-2-yl))benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of 4-(4-Methyl(pyridin-2-yl))benzaldehyde or 4-(4-Methyl(pyridin-2-yl))benzoic acid.
Reduction: Formation of 4-(4-Methyl(pyridin-2-yl))benzylamine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methyl(pyridin-2-yl))benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methyl(pyridin-2-yl))benzaldehyde
- 4-(4-Methyl(pyridin-2-yl))benzoic acid
- 4-(4-Methyl(pyridin-2-yl))benzylamine
Uniqueness
4-(4-Methyl(pyridin-2-yl))benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its alcohol functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
494785-37-4 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
[4-(4-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
Clave InChI |
NNYOTAHBUCFBDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


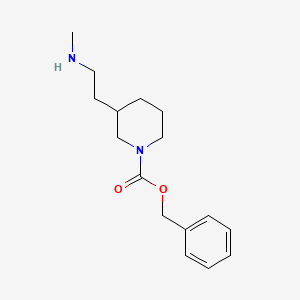
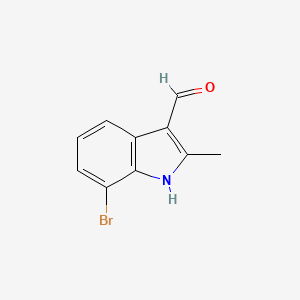
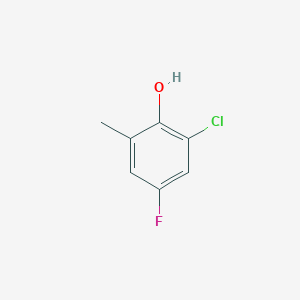
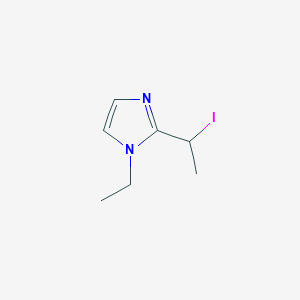
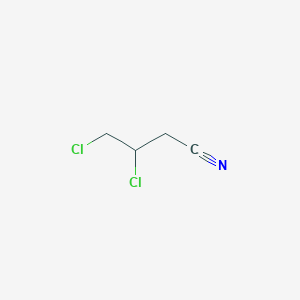
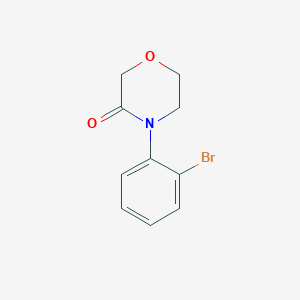
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
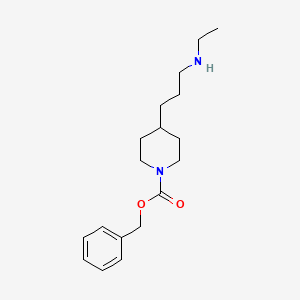
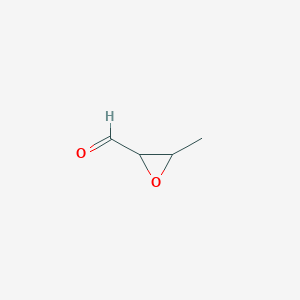

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
